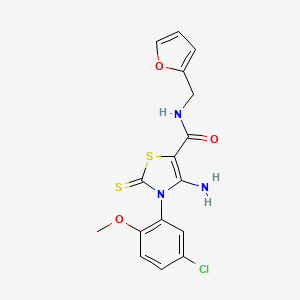

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.

BenchChem offers high-quality 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- The compound exhibits promising anticancer activity. Researchers have investigated its effects on specific cancer cell lines, including ALK-positive anaplastic large cell lymphoma (ALCL) cells . Further studies could explore its mechanism of action and potential as a targeted therapy.

- In bioprocessing and cell culture applications, this compound may play a role in optimizing cell growth, protein expression, and other cellular processes. Its unique structure could be leveraged for enhancing bioproduction systems .

- Covalent modification of graphene with 2-amino-3-chloro-1,4-naphthoquinone derivatives, similar to our compound, has been studied for electrochemical energy storage. The functional groups on the modified graphene contribute to outstanding pseudocapacitance, making it a potential material for supercapacitors .

- The compound’s chiral nature could be exploited in the synthesis of enantiopure drugs. Transaminase-mediated reactions using this compound as a substrate have shown high conversions, especially with ®-transaminases .

- In the context of apoptosis, the compound ZX-42 (a ceritinib derivative) inhibits ALK-positive ALCL cell proliferation and induces apoptosis in Karpas299 cells through the mitochondrial pathway. This suggests potential applications in cancer therapy .

- Researchers can explore the compound’s synthetic versatility for designing novel derivatives with improved pharmacological properties. Its thiazole and furan moieties offer opportunities for scaffold-based drug design .

Anticancer Research

Bioprocessing and Cell Culture

Electrochemical Energy Storage

Enantiopure Drug Synthesis

Mitochondrial Pathway Modulation

Organic Synthesis and Medicinal Chemistry

These applications highlight the compound’s multifaceted potential, from cancer research to materials science. Further investigations and collaborations across disciplines will uncover additional uses and enhance our understanding of its properties. 🌟 .

properties

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h2-7H,8,18H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEZOMJUQQNDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2794993.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2794995.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2794997.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2795003.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795005.png)

![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)